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Compound of Interest

Compound Name: 1-Iodo-3-phenylpropane

Cat. No.: B1597414 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-Iodo-3-
phenylpropane (CAS No. 4119-41-9), a key intermediate in organic synthesis. As a light-

sensitive oil with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol , its

structural verification is paramount for its application in research and development.[1] This

document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview
The unique structural features of 1-Iodo-3-phenylpropane—a phenyl ring, a propyl chain, and

a terminal iodine atom—give rise to a distinct spectroscopic fingerprint. Understanding this

fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.

Below is a diagram illustrating the molecular structure and the nomenclature used for assigning

NMR signals throughout this guide.

Caption: Molecular structure of 1-Iodo-3-phenylpropane with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-Iodo-3-phenylpropane, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.
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¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic

protons. The electronegativity of the iodine atom and the magnetic anisotropy of the phenyl ring

are the primary factors influencing the chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label
Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment

H_arom 7.35 - 7.20 Multiplet (m) 5H
Protons on the
phenyl ring

H₃ 3.20 Triplet (t) 2H

Methylene group

adjacent to

Iodine (-CH₂-I)

H₁ 2.75 Triplet (t) 2H

Benzylic

methylene group

(Ph-CH₂-)

| H₂ | 2.15 | Quintet (qui) | 2H | Central methylene group (-CH₂-CH₂-CH₂-) |

Interpretation and Causality:

H_arom (7.35 - 7.20 ppm): The protons on the monosubstituted benzene ring are deshielded

and appear as a complex multiplet in the characteristic aromatic region.[1]

H₃ (3.20 ppm): This signal is shifted significantly downfield due to the strong deshielding

effect of the adjacent electronegative iodine atom.[1] According to the n+1 rule, it is split into

a triplet by the two neighboring H₂ protons.[2]

H₁ (2.75 ppm): These benzylic protons are deshielded by the phenyl ring. They are split into

a triplet by the two adjacent H₂ protons.

H₂ (2.15 ppm): This central methylene group is coupled to both H₁ (2 protons) and H₃ (2

protons). The resulting multiplicity is predicted as a quintet (n+1 = 4+1 = 5), a key identifier
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for the propyl chain integrity.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six

unique carbon environments in the molecule. The "heavy atom effect" of iodine causes a

significant upfield shift for the carbon atom to which it is attached.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Label Predicted Shift (δ, ppm) Assignment

C_ipso ~141
Aromatic carbon attached
to the propyl chain

C_ortho ~128.5
Aromatic carbons ortho to the

propyl chain

C_para ~128.4
Aromatic carbon para to the

propyl chain

C_meta ~126
Aromatic carbons meta to the

propyl chain

C₁ ~35 Benzylic carbon (Ph-C₁)

C₂ ~34 Central carbon (-C₂-)

| C₃ | ~6 | Carbon attached to Iodine (-C₃-I) |

Interpretation and Causality:

Aromatic Carbons (126-141 ppm): Four signals are expected for the phenyl ring due to

symmetry, with the ipso-carbon (C_ipso) being the most deshielded.[1]

Alkyl Carbons (6-35 ppm): The three carbons of the propyl chain are chemically distinct and

appear in the aliphatic region.

C₃ (~6 ppm): The carbon directly bonded to iodine is heavily shielded and appears far

upfield. This is a classic example of the "heavy atom effect," where the large electron cloud
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of the iodine atom induces a shielding effect on the attached carbon nucleus.[3]

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation: Dissolve ~10-20 mg of 1-Iodo-3-phenylpropane in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set a spectral width of ~16 ppm, centered at ~8 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Set a spectral width of ~240 ppm, centered at ~120 ppm.

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise

ratio due to the low natural abundance of ¹³C.[3]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS

signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃

solvent residual signal to 77.16 ppm.[4] Integrate the ¹H signals.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-Iodo-3-phenylpropane is dominated by absorptions from the aromatic ring and the

aliphatic chain.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3030 Medium Aromatic C-H Stretch

2950 - 2850 Strong Aliphatic C-H Stretch

~1600 Medium Aromatic C=C Stretch

| 600 - 500 | Medium-Strong | C-I Stretch |

Interpretation and Causality:

C-H Stretches: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000

cm⁻¹) C-H stretching vibrations confirms the presence of both the phenyl ring and the propyl

chain.[1]

C=C Stretch: The absorption around 1600 cm⁻¹ is characteristic of the carbon-carbon double

bond stretching within the aromatic ring.[1]

C-I Stretch: The C-I bond is weak and involves a heavy atom, causing its stretching vibration

to appear in the low-frequency (fingerprint) region of the spectrum, typically between 500

and 600 cm⁻¹. This peak is a key diagnostic feature for iodoalkanes.[1]

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place a single drop of neat 1-Iodo-3-phenylpropane oil directly onto

the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The software automatically performs a background subtraction. Clean the

ATR crystal thoroughly with an appropriate solvent after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further structural confirmation.

Key Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-
charge)

Proposed
Fragment Ion

Formula Notes

246 [M]⁺ [C₉H₁₁I]⁺ Molecular Ion

127 [I]⁺ [I]⁺ Iodine cation

119 [M-I]⁺ [C₉H₁₁]⁺
Base Peak. Loss of

iodine radical

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |

Interpretation and Causality:

Molecular Ion (m/z 246): The peak at m/z 246 corresponds to the intact molecule that has

lost one electron, confirming the molecular weight.[1]

Base Peak (m/z 119): The most intense peak (base peak) is expected at m/z 119. This

results from the homolytic cleavage of the C-I bond, which is the weakest bond in the

molecule.[5] This process expels a neutral iodine radical and leaves a stable 3-phenylpropyl

carbocation.
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Tropylium Ion (m/z 91): A prominent peak at m/z 91 is characteristic of compounds

containing a benzyl moiety. It is formed via cleavage of the C₁-C₂ bond and subsequent

rearrangement to the highly stable, aromatic tropylium cation.

Iodine Cation (m/z 127): A peak at m/z 127, corresponding to [I]⁺, is also diagnostic for

iodine-containing compounds, though it may be of lower intensity than the alkyl fragment.[5]

Fragmentation Pathway Visualization
The logical flow of fragmentation from the molecular ion can be visualized as follows.

[C₆H₅(CH₂)₃I]⁺˙
m/z = 246

Molecular Ion

[C₆H₅(CH₂)₃]⁺
m/z = 119
Base Peak - I• 

[I]⁺
m/z = 127

 - C₉H₁₁• 

[C₇H₇]⁺
m/z = 91

Tropylium Ion

 - C₂H₄ 

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 1-Iodo-3-phenylpropane.

Experimental Protocol for MS Data Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Iodo-3-phenylpropane (~1 mg/mL) in a

volatile organic solvent like dichloromethane or ethyl acetate.

GC Separation:

Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a

suitable capillary column (e.g., DB-5ms).

Use a temperature program that allows for the separation of the analyte from the solvent

and any impurities (e.g., start at 80°C, ramp to 250°C at 10°C/min).

MS Ionization: The eluent from the GC column is directed into the ion source of the Mass

Spectrometer, typically operating under Electron Ionization (EI) at 70 eV.
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Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-

300) to detect the molecular ion and its fragments.

Data Analysis: Identify the chromatographic peak corresponding to 1-Iodo-3-phenylpropane
and analyze its associated mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1597414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

